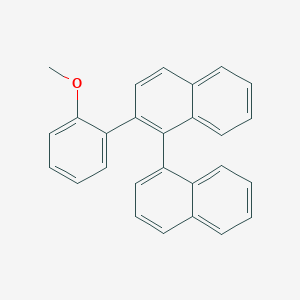

2-(2-Methoxyphenyl)-1,1'-binaphthalene

Beschreibung

2-(2-Methoxyphenyl)-1,1'-binaphthalene is a chiral binaphthyl derivative featuring a methoxyphenyl substituent at the 2-position of one naphthalene ring. This structural motif confers unique electronic and steric properties, making it valuable in asymmetric catalysis, materials science, and pharmaceutical research. The binaphthalene backbone provides a rigid, planar framework, while the methoxyphenyl group enhances solubility and modulates reactivity through electron-donating effects. Its chirality arises from the axial twist of the two naphthalene rings, enabling enantioselective applications .

Eigenschaften

CAS-Nummer |

834861-06-2 |

|---|---|

Molekularformel |

C27H20O |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

2-(2-methoxyphenyl)-1-naphthalen-1-ylnaphthalene |

InChI |

InChI=1S/C27H20O/c1-28-26-16-7-6-14-23(26)25-18-17-20-10-3-5-13-22(20)27(25)24-15-8-11-19-9-2-4-12-21(19)24/h2-18H,1H3 |

InChI-Schlüssel |

VHVUWNQUDXRFIA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1,1’-binaphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromo-1,1’-binaphthalene and 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-(2-Methoxyphenyl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The naphthalene rings can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

Oxidation: Formation of 2-(2-Hydroxyphenyl)-1,1’-binaphthalene.

Reduction: Formation of partially or fully hydrogenated binaphthalene derivatives.

Substitution: Formation of halogenated or nitrated binaphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biology and Medicine: Studied for its potential biological activities, including anti-cancer properties.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-1,1’-binaphthalene in biological systems is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Methoxyphenyl)-1,1'-binaphthalene and analogous compounds:

Structural and Functional Analysis:

Substituent Effects: Methoxyphenyl vs. Hydroxyl (BINOL): The methoxy group in 2-(2-Methoxyphenyl)-1,1'-binaphthalene reduces hydrogen-bonding capacity compared to BINOL but increases lipophilicity, favoring organic-phase reactions . Phosphine vs. Methoxyphenyl (BINAP): BINAP’s phosphine groups enable metal coordination, whereas the methoxyphenyl group in the target compound supports non-covalent interactions (e.g., π-π stacking) critical for enantioselective recognition .

Positional Isomerism: [1,1'-Binaphthalene]-2,7-diamine demonstrates how amino group placement (2,7' vs. 2,2') alters reactivity. The 2,7'-configuration limits chelation efficiency but enhances fluorescence properties .

Steric and Electronic Modulation :

- The phenylethyl group in 2-Methoxy-1-(1-phenylethyl)naphthalene introduces steric hindrance absent in 2-(2-Methoxyphenyl)-1,1'-binaphthalene, which is critical for substrate selectivity in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.